N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a cycloheptathiophene core fused with a 5,6-dihydro-1,4-dioxine carboxamide moiety. The carbamoyl (-CONH₂) group at the 3-position of the thiophene ring distinguishes it from structurally related analogs, such as cyano- or nitro-substituted derivatives .
Properties
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c16-13(18)12-9-4-2-1-3-5-11(9)22-15(12)17-14(19)10-8-20-6-7-21-10/h8H,1-7H2,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGPJIMQHABDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with notable biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 349.84 g/mol. The structure features a cycloheptathiophene core with a carbamoyl group and a dioxine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 349.84 g/mol |
| Density | 1.420 g/cm³ |
| Boiling Point | 445.2 °C (predicted) |
| pKa | 11.29 (predicted) |
The biological activity of this compound involves interactions with specific molecular targets. These interactions may include:
- Inhibition of Viral Polymerases : The compound has shown potential in inhibiting viral polymerases, which are critical for the replication of various viruses.
- Antiviral Activity : It has demonstrated antiviral properties against influenza virus strains, as indicated by effective EC50 values in cellular assays.
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds indicates that modifications to the cycloheptathiophene core can significantly affect biological activity. For instance:
- Hybrid Compounds : Compounds derived from this structure exhibited IC50 values as low as 1.1 µM against specific viral targets, indicating potent activity.
- Substituent Variations : Alterations in substituents on the thiophene or dioxine rings can enhance or diminish antiviral efficacy.
Antiviral Efficacy
A study reported that derivatives of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine showed promising antiviral effects:
- Compound Activity : In vitro assays demonstrated that certain derivatives inhibited influenza A and B viruses with EC50 values ranging from 5 to 25 µM without significant cytotoxicity at concentrations up to 250 µM .
Cytotoxicity Assessment
Cytotoxicity was evaluated using MTT assays across various cell lines:
| Compound | CC50 (µM) | Remarks |
|---|---|---|
| Compound A | >250 | Non-cytotoxic |
| Compound B | 101 ± 2 | Moderate cytotoxicity observed |
These findings suggest that while some derivatives exhibit strong antiviral properties, their safety profiles must be considered for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Case Study: Kinase Inhibitors
Research indicates that compounds with similar structural motifs have shown efficacy as kinase inhibitors. These inhibitors play crucial roles in cancer therapy by blocking specific pathways involved in tumor growth and proliferation .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis processes. Its dioxine structure allows for various chemical transformations that can yield biologically active molecules.
Table 1: Common Reactions Involving Dioxine Derivatives
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Dioxine derivatives can undergo nucleophilic attack at electrophilic centers. |
| Cyclization Reactions | Can form cyclic compounds through intramolecular reactions. |
| Functional Group Modifications | Allows for the introduction of diverse functional groups to enhance activity. |
Radiochemistry
The compound may also find applications in radiochemistry, particularly in the development of radiolabeled compounds for imaging techniques such as Positron Emission Tomography (PET). The incorporation of radionuclides into its structure could facilitate the tracking of biological processes in vivo.
Case Study: PET Tracers
Recent advancements in PET tracer synthesis have highlighted the importance of developing novel compounds that can be labeled with carbon-11 or fluorine-18 isotopes. The unique structure of this compound makes it a candidate for such modifications .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamoyl (-CONH₂) and carboxamide (-CONH-) groups undergo hydrolysis under acidic or basic conditions:
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Catalyst | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 | Nitro derivative at C-4 of thiophene | FeCl₃, 0°C | 72% |
| Br₂ in CHCl₃ | C-5 | 5-bromo-thiophene adduct | AlCl₃, RT | 68% |
Cyclization Reactions
The cyclohepta[b]thiophen-2-yl moiety participates in annulation:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Ac₂O, 100°C | Reflux, 4 hrs | Tricyclic oxazinone derivative | Intramolecular cyclization |
| POCl₃, DMF | 80°C, 2 hrs | Chlorinated cycloheptathienooxazinone | Vilsmeier-Haack |
Coupling Reactions
The carboxamide group facilitates cross-coupling:
Redox Reactions
The dihydrodioxine ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄, H₂O | 60°C, 3 hrs | 1,4-dioxane-2-carboxylic acid | C-O bond cleavage |
| H₂O₂, FeSO₄ | RT, 12 hrs | Epoxide intermediate (unstable) | Radical mechanism |
Mechanistic Insights
-
Hydrolysis : The carbamoyl group’s hydrolysis follows a nucleophilic acyl substitution pathway, with water attacking the electrophilic carbonyl carbon .
-
Electrophilic Substitution : Thiophene’s electron-rich C-4/C-5 positions are activated by the adjacent carbamoyl group’s electron-withdrawing effect, directing electrophiles to these sites .
-
Cyclization : Intramolecular hydrogen bonding between the carboxamide NH and the dioxine oxygen stabilizes transition states during ring formation .
Stability Under Synthetic Conditions
| Parameter | Tolerance | Degradation Pathway |
|---|---|---|
| pH < 3 or pH > 10 | Unstable | Hydrolysis of carbamoyl and amide bonds |
| Temperature > 150°C | Decomposes | Retro-Diels-Alder fragmentation of the dioxine ring |
This compound’s reactivity profile aligns with trends observed in structurally related cyclohepta[b]thiophene carboxamides . Further studies are required to explore its catalytic asymmetric transformations and biocatalytic modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:
Substituent Variations
*Calculated based on structural similarity to .
Key Insights :
- The carbamoyl group in the target compound likely improves aqueous solubility compared to cyano or nitro analogs due to hydrogen-bond donor/acceptor capacity .
Heterocyclic Core Modifications
Key Insights :
- Replacement of the dioxine ring with oxathiin (as in carboxin) introduces sulfur, enhancing lipophilicity and altering electron distribution, which is critical for antifungal activity .
Q & A
Q. What are the key considerations for synthesizing N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
The synthesis of structurally similar carboxamide-thiophene derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group protection. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are often used to stabilize intermediates .
- Catalysts : Triethylamine or pyridine may facilitate amide bond formation .
- Temperature control : Reflux conditions (e.g., 3 hours at 80°C) are common for cyclization steps . Example protocol: React precursor amines with activated carboxylic acid derivatives (e.g., chlorides or mixed anhydrides) under inert atmospheres, followed by purification via recrystallization or column chromatography .
Q. How can researchers characterize the compound’s purity and structural integrity?
Advanced analytical methods are required:
- NMR spectroscopy : and NMR can confirm regiochemistry and functional groups (e.g., cycloheptathiophene vs. dihydrodioxine moieties) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity (>95% for biological assays) .
Q. What solvent systems enhance solubility for in vitro assays?
Solubility is influenced by the compound’s amphiphilic nature. Recommended systems:
- Aqueous buffers : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Organic mixtures : Ethanol or acetonitrile may improve solubility for spectroscopic studies .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for higher yields?
Apply Design of Experiments (DoE) principles:
- Variables : Test temperature, solvent polarity, and catalyst loading using a factorial design .
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 90°C, DMF, 1.2 eq. catalyst) .
- Validation : Confirm reproducibility across 3+ independent trials .
Q. What computational methods predict reactivity or metabolic pathways?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., cyclization barriers) .
- In silico metabolism : Tools like molecular docking or aldehyde oxidase simulations predict metabolic hotspots (e.g., oxidation at the thiophene ring) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response curves : Re-evaluate IC values under standardized conditions (e.g., cell line, incubation time) .
- Off-target profiling : Use kinase or GPCR panels to identify confounding interactions .
- Structural analogs : Compare activity trends with derivatives to isolate critical functional groups .
Q. What strategies improve selectivity in target binding?
- Fragment-based design : Replace the dihydrodioxine moiety with bioisosteres (e.g., tetrahydrofuran) to reduce off-target effects .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to guide modifications .
Q. How to design stable analogs for pharmacokinetic studies?
- Metabolic blocking : Introduce fluorine atoms or methyl groups at labile positions (e.g., cycloheptathiophene ring) .
- Prodrug approaches : Mask polar groups (e.g., carbamoyl) with ester linkages for improved bioavailability .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
